molecular formula C2H2Cl2O2 B1611750 Dichloroacetic acid-d2 CAS No. 63403-57-6

Dichloroacetic acid-d2

Cat. No. B1611750
CAS RN: 63403-57-6
M. Wt: 130.95 g/mol
InChI Key: JXTHNDFMNIQAHM-PFUFQJKNSA-N
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Scientific Research Applications

Pharmacology and Toxicology

Dichloroacetic acid (DCA) is studied for its role in both environmental toxicology and clinical medicine. As a medicinal, it is well-tolerated and stimulates mitochondrial pyruvate dehydrogenase, enhancing cellular energy metabolism, and is used for treating metabolic or cardiovascular diseases (Stacpoole et al., 1998).

Treatment of Genetic Mitochondrial Diseases

DCA is an investigational drug for treating genetic mitochondrial diseases. It acts on the pyruvate dehydrogenase (PDH) complex, influencing its phosphorylation state and stability. Chronic oral DCA has shown effectiveness, particularly in young children with PDH deficiency (Stacpoole et al., 2008).

Treatment of Pyruvate Dehydrogenase Complex Deficiency

DCA is used in treating congenital lactic acidosis due to mutations in the pyruvate dehydrogenase complex (PDC), often decreasing blood and cerebrospinal fluid lactate concentrations (Berendzen et al., 2006).

Efficacy as a Lactate-Lowering Drug

DCA effectively lowers blood, cerebral spinal fluid, and intracellular lactate concentrations by activating the mitochondrial pyruvate dehydrogenase enzyme complex. This hypolactatemic effect occurs across a broad range of lactate levels (Stacpoole et al., 2003).

Environmental Versus Therapeutic Perspectives

DCA is recognized in environmental science as a by-product of water chlorination and in medicine for its therapeutic potential in life-threatening conditions. Its clinical toxicogenetics is particularly relevant when used as an investigational drug (Stacpoole, 2010).

Biotransformation by Glutathione Transferase Zeta

GSTZ catalyzes the oxygenation of DCA to glyoxylic acid. This enzyme is critical for the biotransformation of DCA and influences its pharmacokinetics and potential toxicity (Tong et al., 1998).

Pharmacogenetics and Dosing

The biotransformation of DCA to glyoxylate, catalyzed by glutathione transferase zeta 1 (GSTZ1-1), significantly affects its pharmacokinetics and dosing considerations in clinical use (James & Stacpoole, 2016).

Clinical Trial on Congenital Lactic Acidosis

A clinical trial demonstrated that oral DCA could effectively blunt postprandial increases in circulating lactate in children with congenital lactic acidosis, although it did not improve neurological measures of clinical outcome (Stacpoole et al., 2006).

properties

IUPAC Name

deuterio 2,2-dichloro-2-deuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTHNDFMNIQAHM-PFUFQJKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C(=O)O[2H])(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583846
Record name Dichloro(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloroacetic acid-d2

CAS RN

63403-57-6
Record name Dichloro(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloroacetic acid-d2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
YZ Zhang, H Roder, Y Paterson - Protein Science, 1995 - Wiley Online Library
… optimized solvent mixture consisting of 69.6% DMSO, 25.7% toluene, 3.7% D20, and 1% cyclohexane by volume, buffered at pH* 5.1 in the presence of 75 mM dichloroacetic acid-d2. …
Number of citations: 112 onlinelibrary.wiley.com
M Wahren, P Kränke, M Möder, S Rummel… - … in Environmental and …, 1999 - Taylor & Francis
… I) the first and main reduction products dichloroacetic acid-d2 CDC 1 2COOD 3 or trichloromethane-d CDC13 4 once formed to some extent became substrates for a subsequent …
Number of citations: 2 www.tandfonline.com
K Sakamoto, K Hirai, Y Kitamura… - Biopolymers …, 2009 - Wiley Online Library
… Formic acid-d2 and dichloroacetic acid-d2 were purchased from Sigma-Aldrich Corporation. D 2 O was obtained from Wako Pure Chemical Industries. …
Number of citations: 8 onlinelibrary.wiley.com
Y Noda, K Narama, K Kasai, H Tachibana… - …, 2012 - Wiley Online Library
… Formic acid-d2 and dichloroacetic acid-d2 were purchased from Sigma-Aldrich Corporation. D 2 O was obtained from Wako Pure Chemical Industries, Ltd. …
Number of citations: 4 onlinelibrary.wiley.com
S Yanaka, M Yagi‐Utsumi, K Kato… - Protein …, 2023 - Wiley Online Library
The characterization of residual structures persistent in unfolded proteins is an important issue in studies of protein folding, because the residual structures present, if any, may form a …
Number of citations: 6 onlinelibrary.wiley.com
M Yagi-Utsumi, MS Chandak, S Yanaka… - Biophysical …, 2020 - cell.com
… Dichloroacetic acid-d2 (DCA-d2) was purchased from Sigma-Aldrich (St. Louis, MO), and used as a pH buffer agent of a quenching DMSO solution (94.5% DMSO-d6/0.5% DCA-d2/5% …
Number of citations: 8 www.cell.com
JN Murakami, X Zhang, J Ye, AM MacDonald… - Journal of …, 2022 - Elsevier
Water disinfection is an essential process that provides safe water by inactivating pathogens that cause waterborne diseases. However, disinfectants react with organic matter naturally …
Number of citations: 6 www.sciencedirect.com
YZ Zhang - 1995 - search.proquest.com
… The dry samples were immediately dissolved in the quenching mixture, buffered at pH* 5.1 in the presence of 75 mM dichloroacetic acid-d2. Acquisition of a TOCSY spectrum was …
Number of citations: 132 search.proquest.com
Y Sun, P Li, H Zheng, C Zhao, X Xiao, Y Xu… - Chemical Engineering …, 2017 - Elsevier
Three-dimensional Ti-Sn/γ-Al 2 O 3 particle electrodes were prepared for the efficient degradation of chloramphenicol (CAP) in wastewater. To observe the surface morphology and …
Number of citations: 104 www.sciencedirect.com
M Serra-Batiste, R Garcia-Castellanos… - Current Chemical …, 2017 - ingentaconnect.com
… 150 μM [U-15N] Aβ42 dissolved in 95% dimethylsulfoxide-d6 (DMSO-d6) (Euriso-top), 5% D2O at pH* 4.6 (adjusted with dichloroacetic acid-d2) and 25ºC on a Bruker 800 and 600 MHz …
Number of citations: 4 www.ingentaconnect.com

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